Cas no 235-93-8 (2H-Dibenzo[e,g]isoindole)
![2H-Dibenzo[e,g]isoindole structure](https://ja.kuujia.com/scimg/cas/235-93-8x500.png)
2H-Dibenzo[e,g]isoindole 化学的及び物理的性質
名前と識別子
-
- 2H-Dibenzo[e,g]isoindole
- AK102901
- ANW-65294
- CTK8C0799
- KB-230735
- phenanthro[9,10-c]pyrrole
- phenanthro< 9,10-c> pyrrole
- 4-azatetracyclo[11.4.0.0(2),?.0?,(1)(2)]heptadeca-1(13),2,5,7(12),8,10,14,16-octaene
- 2H-phenanthro[9,10-c]pyrrole
- BS-49644
- DB-338471
- DTXSID50743470
- 2H-Dibenz[e,g]isoindole
- SCHEMBL1864447
- E85673
- 235-93-8
-
- MDL: MFCD23135516
- インチ: InChI=1S/C16H11N/c1-3-7-13-11(5-1)12-6-2-4-8-14(12)16-10-17-9-15(13)16/h1-10,17H
- InChIKey: SHNNRQRIBNWMNI-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C3=CC=CC=C3C4=CNC=C24
計算された属性
- せいみつぶんしりょう: 217.08923
- どういたいしつりょう: 217.089149355g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 0
- 複雑さ: 259
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 15.8Ų
じっけんとくせい
- PSA: 15.79
2H-Dibenzo[e,g]isoindole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P002NVH-250mg |
2H-Dibenz[e,g]isoindole |
235-93-8 | 95% | 250mg |
$539.00 | 2024-05-23 | |
A2B Chem LLC | AB23453-250mg |
2H-Dibenzo[e,g]isoindole |
235-93-8 | 95% | 250mg |
$408.00 | 2024-04-20 | |
Ambeed | A436469-100mg |
2H-Dibenzo[e,g]isoindole |
235-93-8 | 95% | 100mg |
$308.0 | 2025-02-27 | |
Ambeed | A436469-1g |
2H-Dibenzo[e,g]isoindole |
235-93-8 | 95% | 1g |
$1410.0 | 2025-02-27 | |
Ambeed | A436469-250mg |
2H-Dibenzo[e,g]isoindole |
235-93-8 | 95% | 250mg |
$523.0 | 2025-02-27 | |
eNovation Chemicals LLC | Y1220921-1g |
2H-dibenzo[e,g]isoindole |
235-93-8 | 95% | 1g |
$1530 | 2025-02-28 | |
Alichem | A199008551-1g |
2H-Dibenzo[e,g]isoindole |
235-93-8 | 95% | 1g |
$515.00 | 2023-09-02 | |
A2B Chem LLC | AB23453-100mg |
2H-Dibenzo[e,g]isoindole |
235-93-8 | 95% | 100mg |
$241.00 | 2024-04-20 | |
Aaron | AR002O3T-1g |
2H-Dibenz[e,g]isoindole |
235-93-8 | 95% | 1g |
$1386.00 | 2023-12-14 | |
1PlusChem | 1P002NVH-100mg |
2H-Dibenz[e,g]isoindole |
235-93-8 | 95% | 100mg |
$308.00 | 2024-05-23 |
2H-Dibenzo[e,g]isoindole 関連文献
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1. A structural model for vanadyl–histidine interactions: structure determination of [VO(1-vinylimidazole)4Cl]Cl by a combination of X-ray crystallography and X-ray absorption spectroscopyLouise J. Calviou,Judith M. Arber,David Collison,C. David Garner,William Clegg J. Chem. Soc. Chem. Commun. 1992 654
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Hikaru Fujita,Haoyu Jing,Michael Krayer,Srinivasarao Allu,Gorre Veeraraghavaiah,Zhiyuan Wu,Jianbing Jiang,James R. Diers,Nikki Cecil M. Magdaong,Amit K. Mandal,Arpita Roy,Dariusz M. Niedzwiedzki,Christine Kirmaier,David F. Bocian,Dewey Holten,Jonathan S. Lindsey New J. Chem. 2019 43 7209
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Andrei Y. Bochkov,Igor O. Akchurin,Oleg A. Dyachenko,Valery F. Traven Chem. Commun. 2013 49 11653
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Yang Wang,Lei Xie,Qinning Sun,Liang Liu New J. Chem. 2023 47 12287
2H-Dibenzo[e,g]isoindoleに関する追加情報
Exploring the Properties and Applications of 2H-Dibenzo[e,g]isoindole (CAS No. 235-93-8)
2H-Dibenzo[e,g]isoindole (CAS No. 235-93-8) is a heterocyclic organic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in materials science, pharmaceuticals, and optoelectronics. This compound, characterized by its fused aromatic ring system, belongs to the class of isoindole derivatives, which are widely studied for their electronic and photophysical characteristics. Researchers and industry professionals are increasingly interested in 2H-Dibenzo[e,g]isoindole-based materials for their versatility and performance in advanced technologies.
The molecular structure of 2H-Dibenzo[e,g]isoindole features a central isoindole core flanked by two benzene rings, creating a rigid and planar framework. This architecture contributes to its exceptional stability and conjugation, making it an attractive candidate for organic semiconductors and light-emitting diodes (OLEDs). In the context of the growing demand for sustainable and energy-efficient technologies, 235-93-8 has emerged as a promising building block for next-generation optoelectronic devices. Its ability to facilitate charge transport and emit light with high efficiency aligns with the global push toward green energy solutions.
Beyond optoelectronics, 2H-Dibenzo[e,g]isoindole derivatives have shown potential in pharmaceutical research. The compound's scaffold is amenable to functionalization, enabling the design of novel bioactive molecules. Recent studies have explored its role in developing small-molecule inhibitors and fluorescent probes for biological imaging. This versatility addresses the rising interest in targeted drug delivery systems and precision medicine, where molecular specificity is paramount. The compound's CAS No. 235-93-8 is frequently cited in patent literature, underscoring its commercial relevance.
From a synthetic chemistry perspective, 2H-Dibenzo[e,g]isoindole offers intriguing challenges and opportunities. Modern catalytic methods and green chemistry approaches are being employed to optimize its production, minimizing waste and improving yields. The compound's synthesis often involves palladium-catalyzed cross-coupling or cyclization reactions, topics frequently searched by chemists in academic and industrial settings. As sustainability becomes a priority, researchers are investigating solvent-free and microwave-assisted techniques to streamline the process.
In materials science, 2H-Dibenzo[e,g]isoindole is valued for its thermal stability and electron-accepting properties, which are critical for high-performance polymers and coatings. Its incorporation into conjugated polymers enhances their mechanical and electronic performance, catering to applications in flexible electronics and wearable technology. These advancements resonate with the booming interest in smart materials and the Internet of Things (IoT), where durability and functionality are key.
Environmental considerations also play a role in the discourse around CAS No. 235-93-8. As regulatory frameworks tighten, the development of eco-friendly derivatives and biodegradable formulations has gained traction. The compound's potential in photocatalysis and environmental remediation is another area of exploration, aligning with the global emphasis on carbon neutrality and circular economy principles.
In summary, 2H-Dibenzo[e,g]isoindole (CAS No. 235-93-8) is a multifaceted compound with broad applicability across cutting-edge industries. Its structural elegance, combined with its functional adaptability, positions it as a cornerstone in the development of innovative technologies. Whether in optoelectronics, pharmaceuticals, or advanced materials, this compound continues to inspire research and commercialization efforts, answering the call for smarter, cleaner, and more efficient solutions.
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